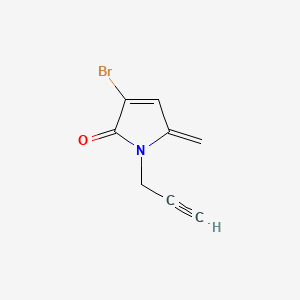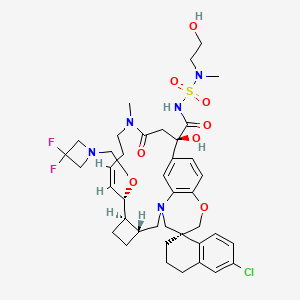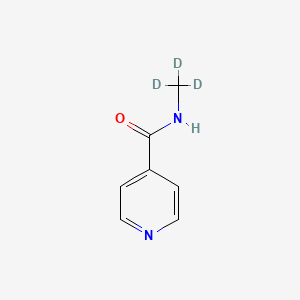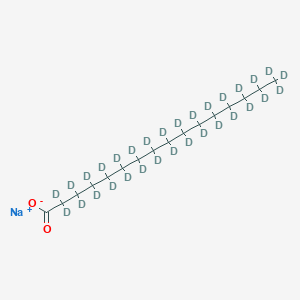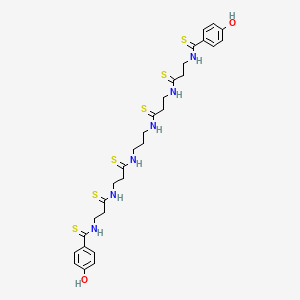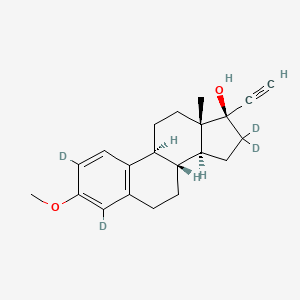
Mestranol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mestranol-d4 is a deuterium-labeled derivative of mestranol, a synthetic estrogen used in oral contraceptives. Mestranol itself is a prodrug that is converted to ethinyl estradiol in the body, which is the active form. This compound is primarily used in scientific research as a stable isotope-labeled compound for tracing and quantification in various studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mestranol-d4 involves the incorporation of deuterium atoms into the mestranol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Mestranol-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to ethinyl estradiol.
Reduction: Reduction of the ethynyl group.
Substitution: Reactions involving the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Ethinyl estradiol.
Reduction: Reduced derivatives of mestranol.
Substitution: Various substituted mestranol derivatives.
Aplicaciones Científicas De Investigación
Mestranol-d4 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in studies involving estrogen receptor interactions and hormonal pathways.
Medicine: Utilized in pharmacokinetic and metabolic studies to understand drug behavior in the body.
Industry: Applied in the development of new contraceptive formulations and hormone replacement therapies
Mecanismo De Acción
Mestranol-d4, like mestranol, is a prodrug that is converted to ethinyl estradiol in the liver. Ethinyl estradiol then binds to estrogen receptors in target cells, including those in the female reproductive tract, mammary gland, hypothalamus, and pituitary. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes and subsequent physiological effects .
Comparación Con Compuestos Similares
Mestranol-d4 can be compared with other synthetic estrogens such as:
Ethinyl estradiol: The active form of mestranol.
Estradiol valerate: A prodrug of estradiol used in hormone replacement therapy.
Estrone sulfate: A naturally occurring estrogen used in various therapeutic applications.
Estriol dihemisuccinate: A synthetic estrogen with specific clinical uses.
Stilbestrol: A synthetic nonsteroidal estrogen.
This compound is unique due to its deuterium labeling, which makes it particularly useful in tracing and quantification studies, providing insights into the pharmacokinetics and metabolism of estrogenic compounds .
Propiedades
Fórmula molecular |
C21H26O2 |
|---|---|
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,17R)-2,4,16,16-tetradeuterio-17-ethynyl-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H26O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t17-,18-,19+,20+,21+/m1/s1/i6D,12D2,13D |
Clave InChI |
IMSSROKUHAOUJS-AGSOYQHSSA-N |
SMILES isomérico |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@]4(C#C)O)([2H])[2H])C)C(=C1OC)[2H] |
SMILES canónico |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12422150.png)


![N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12422165.png)
